1-N-Boc-5-bromo-3-trifluoromethyl-1H-indazole
Overview
Description
1-N-Boc-5-bromo-3-trifluoromethyl-1H-indazole is a chemical compound with the molecular formula C13H12BrF3N2O2 and a molecular weight of 365.15 g/mol . It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromine atom, and a trifluoromethyl group attached to the indazole core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-Boc-5-bromo-3-trifluoromethyl-1H-indazole typically involves multiple stepsThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-N-Boc-5-bromo-3-trifluoromethyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Deprotection Reactions: The major product is the free amine form of the indazole.
Scientific Research Applications
1-N-Boc-5-bromo-3-trifluoromethyl-1H-indazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-N-Boc-5-bromo-3-trifluoromethyl-1H-indazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
1-N-Boc-5-bromoindazole: Similar structure but lacks the trifluoromethyl group.
1-N-Boc-3-trifluoromethylindazole: Similar structure but lacks the bromine atom.
5-bromo-3-trifluoromethylindazole: Lacks the Boc protecting group.
Uniqueness
1-N-Boc-5-bromo-3-trifluoromethyl-1H-indazole is unique due to the combination of the Boc protecting group, bromine atom, and trifluoromethyl group. This combination imparts specific chemical properties, such as increased lipophilicity and reactivity, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
tert-butyl 5-bromo-3-(trifluoromethyl)indazole-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrF3N2O2/c1-12(2,3)21-11(20)19-9-5-4-7(14)6-8(9)10(18-19)13(15,16)17/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGPQEYHTMUPHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Br)C(=N1)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrF3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001152288 | |
Record name | 1,1-Dimethylethyl 5-bromo-3-(trifluoromethyl)-1H-indazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001152288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929617-37-8 | |
Record name | 1,1-Dimethylethyl 5-bromo-3-(trifluoromethyl)-1H-indazole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=929617-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 5-bromo-3-(trifluoromethyl)-1H-indazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001152288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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